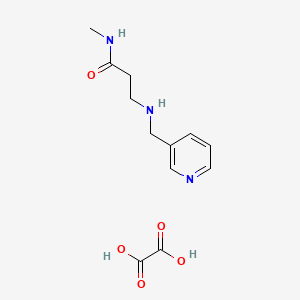

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate

描述

属性

IUPAC Name |

N-methyl-3-(pyridin-3-ylmethylamino)propanamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.C2H2O4/c1-11-10(14)4-6-13-8-9-3-2-5-12-7-9;3-1(4)2(5)6/h2-3,5,7,13H,4,6,8H2,1H3,(H,11,14);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXXVUXXGDOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNCC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate typically involves multiple steps. One common method starts with the preparation of N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine. This intermediate is then reacted with b-alanine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

科学研究应用

Medicinal Chemistry

N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate is primarily studied for its potential therapeutic properties. It has been investigated for the following applications:

- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, the compound's potential as a Syk kinase inhibitor suggests it may be useful in treating hematological malignancies such as Non-Hodgkin's lymphoma and chronic lymphocytic leukemia .

- Anti-inflammatory Properties : The compound may modulate immune responses, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting pathways that lead to inflammation, which could be beneficial in conditions like rheumatoid arthritis and asthma .

- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of similar compounds, which may offer therapeutic benefits in neurodegenerative diseases by preventing neuronal cell death .

Biological Applications

In addition to its medicinal uses, N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate has potential applications in biological research:

- Biochemical Pathway Studies : The compound can serve as a tool for studying specific biochemical pathways due to its ability to interact with various enzymes and receptors. This interaction can help elucidate the roles of these targets in cellular processes and disease mechanisms .

- Drug Development : As a lead compound, it can be modified to enhance its efficacy and selectivity for specific targets, leading to the development of new drugs with improved therapeutic profiles .

Industrial Applications

The industrial applications of N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate are primarily focused on its role as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, which are critical in pharmaceuticals and agrochemicals .

- Material Science : Its unique properties may also find applications in developing new materials or coatings that require specific chemical characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of N1-Methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate:

- Study on Syk Inhibition : A patent application detailed the use of this compound as a Syk inhibitor, showing promising results in preclinical models for treating cancers associated with B-cell signaling pathways .

- Inflammation Models : Research involving animal models has demonstrated that derivatives of this compound can reduce markers of inflammation, suggesting potential clinical applications in treating autoimmune diseases .

作用机制

The mechanism of action of N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine

- N1-methyl-N3-(3-pyridinylmethyl)-1,3-propanediamine oxalate

Uniqueness

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is unique due to its specific structure, which combines a pyridine ring with an alaninamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

N1-methyl-N3-(3-pyridinylmethyl)-b-alaninamide oxalate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its effects, mechanisms, and related studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring and an amide functional group. The presence of the oxalate moiety is significant as it may influence solubility and biological interactions.

Research indicates that compounds containing oxalate can influence various biological pathways. For instance, oxalate has been shown to induce oxidative stress in renal cells, which could be a critical factor in its biological activity. In particular, studies on LLC-PK1 cells have demonstrated that high concentrations of oxalate lead to increased production of free radicals, resulting in cellular toxicity and membrane damage . This oxidative stress is believed to be mediated through the generation of reactive oxygen species (ROS), which can disrupt normal cellular functions.

Case Studies and Research Findings

- Oxalate Toxicity :

-

Crystallization and Kidney Stones :

- Given that oxalate is a key component in calcium oxalate kidney stones, research has also focused on how dietary oxalates contribute to crystalluria, a precursor to stone formation. A study showed that dietary intake of oxalates led to increased levels of urinary oxalate and calcium, correlating with the risk of stone formation . This raises important considerations for the biological implications of this compound in metabolic processes.

-

Role of Probiotics :

- Investigations into the degradation of oxalates by lactic acid bacteria suggest potential therapeutic avenues for mitigating the adverse effects associated with high oxalate levels. For example, Lactobacillus acidophilus has been shown to effectively reduce oxalate concentrations in vitro . This could imply that compounds like this compound might be involved in modulating gut microbiota interactions or influencing metabolic pathways related to oxalate metabolism.

Data Table: Summary of Key Research Findings

常见问题

Q. How can researchers optimize the synthesis of N1-methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate to improve yield and purity?

Methodological Answer :

- Reaction Optimization : Use a stepwise approach: (i) Synthesize the β-alaninamide backbone via carbodiimide-mediated coupling of β-alanine with methylamine and 3-pyridinylmethylamine. (ii) Purify intermediates via column chromatography (silica gel, methanol/dichloromethane gradient) to remove unreacted amines .

- Oxalate Salt Formation : React the free base with oxalic acid in ethanol under reflux. Monitor pH to ensure stoichiometric equivalence (1:1 ratio).

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirm structure using H/C NMR (e.g., pyridinyl protons at δ 8.5–7.1 ppm) .

Q. What analytical challenges arise in quantifying oxalate content in N1-methyl-N3-(3-pyridinylmethyl)-β-alaninamide oxalate, and how can they be addressed?

Methodological Answer :

- Challenge : Oxalate degradation post-sampling (e.g., in tissues or solutions) and interference from organic matrices .

- Solutions :

- Sample Handling : Use fresh samples or flash-freeze in liquid nitrogen. Analyze within 2 hours of collection to minimize degradation .

- Quantification : Employ ion chromatography with conductivity detection (e.g., Dionex ICS-5000) or enzymatic assays (oxalate oxidase coupled to spectrophotometry at 590 nm) .

Advanced Research Questions

Q. How does the 3-pyridinylmethyl substituent influence the compound’s receptor binding or enzymatic interactions compared to other β-alaninamide derivatives?

Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing 3-pyridinylmethyl with sec-butyl or furylmethyl groups as in ) and evaluate:

- Findings : Pyridinyl groups may enhance π-π stacking with aromatic residues in enzyme pockets, as seen in structurally related urea derivatives with pyridinyl groups .

Q. What role does the oxalate counterion play in the compound’s bioavailability or tissue-specific accumulation?

Methodological Answer :

- Bioavailability Studies : Compare pharmacokinetics (oral vs. intravenous administration) in rodent models. Measure plasma concentrations via LC-MS/MS.

- Tissue Accumulation : Use C-labeled oxalate to track distribution. Histopathological analysis (e.g., polarized light microscopy) can detect oxalate crystals in kidneys or arteries .

- Mechanistic Insight : Oxalate may chelate calcium, promoting crystallization in tissues with low pH (e.g., atherosclerotic plaques) .

Q. How can researchers resolve contradictory data on oxalate’s role in chronic kidney disease (CKD) progression when studying this compound?

Methodological Answer :

- Controlled Dietary Models : Standardize calcium/oxalate intake in animal studies to isolate compound-specific effects .

- Statistical Rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to mitigate Type I errors in multi-factorial analyses .

- Longitudinal Biomarkers : Monitor urinary oxalate:creatinine ratios and serum fibroblast growth factor-23 (FGF-23) to assess CKD progression .

Experimental Design and Data Interpretation

Q. How should researchers design in vivo studies to evaluate the compound’s potential cardiovascular toxicity?

Methodological Answer :

- Animal Models : Use ApoE mice fed a high-fat diet to simulate atherosclerosis. Administer the compound orally (10–50 mg/kg/day) for 12 weeks.

- Endpoints :

- Plaque Analysis : Section coronary arteries and stain with von Kossa (calcium) or alizarin red (oxalate) to differentiate hydroxyapatite vs. calcium oxalate deposits .

- Biomarkers : Measure serum oxalate (enzymatic assay) and inflammatory cytokines (ELISA).

- Controls : Include a cohort treated with potassium oxalate to isolate oxalate-specific effects .

Q. What methodologies are critical for ensuring reproducibility in synthesizing and testing this compound across labs?

Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures (e.g., reaction times, solvent grades) and share spectral data (NMR, HRMS) via open-access repositories.

- Inter-Lab Validation : Conduct round-robin testing with independent labs using identical batches.

- Quality Control : Implement USP/PhEur guidelines for impurity profiling (e.g., limit of ≤0.1% for unreacted pyridinylmethylamine) .

Emerging Research Directions

Q. Can gut microbiota modulation (e.g., via oxalate-degrading probiotics) mitigate systemic oxalate burden from this compound?

Methodological Answer :

- Probiotic Co-Administration : In rodent models, co-administer Lactobacillus gasseri (10 CFU/day) to test oxalate degradation in the colon .

- Outcome Measures : Compare urinary oxalate excretion (24-hour collection) and fecal oxalate content (ion chromatography) between treatment and control groups .

Q. How might nanoscale oxalate crystals in tissues influence the compound’s long-term toxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。